RdRP-IN-2

Vue d'ensemble

Description

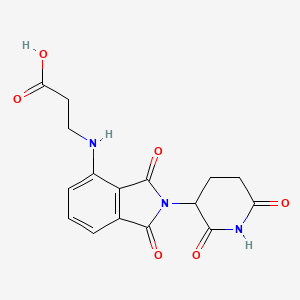

RdRP-IN-2 est un composé qui agit comme un inhibiteur de la polymérase ARN dépendante de l'ARN (RdRP), une enzyme cruciale pour la réplication des virus à ARN, y compris le syndrome respiratoire aigu sévère coronavirus 2 (SARS-CoV-2). Ce composé a suscité un intérêt considérable en raison de son potentiel dans le développement de médicaments antiviraux, en particulier dans le contexte de la pandémie de COVID-19 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de RdRP-IN-2 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée comprend généralement :

Étape 1 : Préparation de la structure de base par une série de réactions de condensation et de cyclisation.

Étape 2 : Fonctionnalisation de la structure de base en introduisant divers substituants par des réactions de substitution nucléophile ou d'addition électrophile.

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie d'une qualité et d'un rendement constants. Le processus peut également impliquer l'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres réactionnels .

Analyse Des Réactions Chimiques

Types de réactions : RdRP-IN-2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour l'introduction de différents substituants.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les acides sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant ainsi l'activité du composé .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la polymérase ARN dépendante de l'ARN et développer de nouvelles méthodologies de synthèse.

Biologie : Étudié pour son rôle dans l'inhibition de la réplication virale, en particulier dans les virus à ARN comme le SARS-CoV-2.

Médecine : Exploré comme un médicament antiviral potentiel pour traiter les maladies causées par les virus à ARN.

Industrie : Utilisé dans le développement de thérapies antivirales et d'outils de diagnostic

5. Mécanisme d'action

Le mécanisme d'action de this compound implique sa liaison au site actif de la polymérase ARN dépendante de l'ARN, inhibant ainsi l'activité de l'enzyme. Cela empêche la réplication de l'ARN viral, arrêtant efficacement la prolifération du virus. Le composé interagit avec les principaux résidus d'acides aminés du site actif de l'enzyme, perturbant le processus catalytique normal .

Composés similaires :

Remdesivir : Un autre inhibiteur de la RdRP approuvé pour le traitement de la COVID-19. Il a un mécanisme d'action similaire mais diffère par sa structure chimique et ses propriétés pharmacocinétiques.

Molnupiravir : Un médicament antiviral oral qui cible la RdRP, avec une structure chimique et un mode d'administration différents.

Favipiravir : Un inhibiteur de la RdRP utilisé pour traiter la grippe et étudié pour le traitement de la COVID-19

Unicité de this compound : this compound se distingue par son affinité de liaison spécifique et sa puissance inhibitrice contre la polymérase ARN dépendante de l'ARN. Sa structure chimique unique permet une inhibition efficace avec potentiellement moins d'effets secondaires par rapport aux autres inhibiteurs .

Applications De Recherche Scientifique

RdRP-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the inhibition of RNA-dependent RNA polymerase and developing new synthetic methodologies.

Biology: Investigated for its role in inhibiting viral replication, particularly in RNA viruses like SARS-CoV-2.

Medicine: Explored as a potential antiviral drug for treating diseases caused by RNA viruses.

Industry: Utilized in the development of antiviral therapies and diagnostic tools

Mécanisme D'action

The mechanism of action of RdRP-IN-2 involves its binding to the active site of RNA-dependent RNA polymerase, thereby inhibiting the enzyme’s activity. This prevents the replication of viral RNA, effectively halting the proliferation of the virus. The compound interacts with key amino acid residues in the enzyme’s active site, disrupting the normal catalytic process .

Comparaison Avec Des Composés Similaires

Remdesivir: Another RdRP inhibitor approved for the treatment of COVID-19. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Molnupiravir: An oral antiviral drug that targets RdRP, with a different chemical structure and mode of administration.

Favipiravir: An RdRP inhibitor used for treating influenza and investigated for COVID-19 treatment

Uniqueness of RdRP-IN-2: this compound stands out due to its specific binding affinity and inhibitory potency against RNA-dependent RNA polymerase. Its unique chemical structure allows for effective inhibition with potentially fewer side effects compared to other inhibitors .

Propriétés

IUPAC Name |

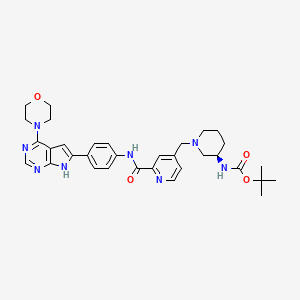

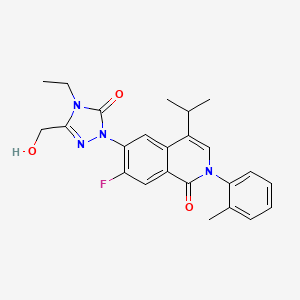

(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJTBOLNKPLGS-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

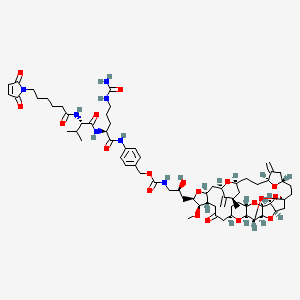

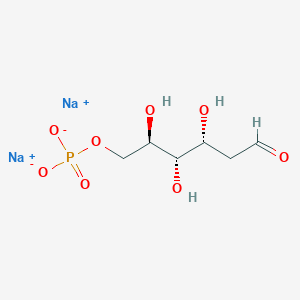

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)

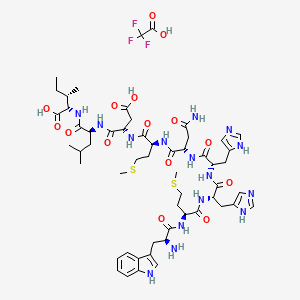

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)